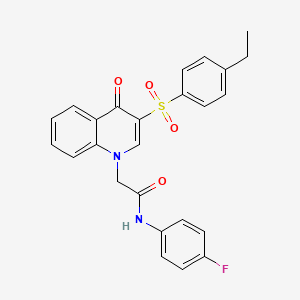

![molecular formula C17H14F3N3O B2466789 3-[[3-[2-(Trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methyl]benzonitrile CAS No. 2380087-23-8](/img/structure/B2466789.png)

3-[[3-[2-(Trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methyl]benzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-[[3-[2-(Trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methyl]benzonitrile” is a complex organic molecule. It contains a trifluoromethyl group attached to a pyridinyl ring, which is further linked to an azetidinyl ring through an ether linkage .

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a trifluoromethyl group attached to a pyridinyl ring, which is further linked to an azetidinyl ring through an ether linkage . The presence of these functional groups would impart specific chemical properties to the molecule, such as its reactivity and polarity.Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the trifluoromethyl group, the pyridinyl ring, and the azetidinyl ring. The trifluoromethyl group is known for its high electronegativity, which could make the compound reactive towards nucleophiles. The pyridinyl and azetidinyl rings could also participate in various reactions, depending on the conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The trifluoromethyl group could impart high electronegativity to the molecule, while the pyridinyl and azetidinyl rings could contribute to its aromaticity and reactivity .Scientific Research Applications

Radioligands and Imaging Agents

PET Imaging Agent for Metabotropic Glutamate Receptor Subtype 5 (mGluR5):

- Compounds including 3-[[3-[2-(Trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methyl]benzonitrile analogs are potential candidates for positron emission tomography (PET) imaging agents, particularly for imaging mGluR5. One of the analogs showed high binding affinity and moderate lipophilicity, making it suitable for imaging and quantitative analysis of mGluR5 in the brain, including areas like the striatum and hippocampus (Shimoda et al., 2016).

AMPA Receptor Imaging:

- Another study focused on the development of (18)F-labeled PET tracers for the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. This included derivatives of 3-[[3-[2-(Trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methyl]benzonitrile, which exhibited promising brain uptake in mice, suggesting its utility in studying brain functions related to AMPA receptors (Yuan et al., 2016).

Pharmaceutical Chemistry

Synthesis of Nilotinib:

- In pharmaceutical chemistry, this compound's derivatives have been utilized in the synthesis of nilotinib, a selective inhibitor of tyrosine kinase used in cancer treatment. The process involves several stages of chemical reactions, where a related compound plays a crucial role in forming the final therapeutic agent (Yankun et al., 2011).

Selective Androgen Receptor Modulators:

- This compound has also been a part of research in developing selective androgen receptor modulators (SARMs). Modifications to its structure led to derivatives that exhibited ideal SARM profiles, indicating potential applications in therapies targeting muscle growth or central nervous system disorders (Aikawa et al., 2017).

Analytical and Structural Chemistry

Metabolism Studies in Antineoplastic Drugs:

- The metabolism of related compounds has been studied in the context of antineoplastic tyrosine kinase inhibitors. This includes understanding the metabolic pathways and identifying main metabolites in humans, crucial for assessing the drug's efficacy and safety (Gong et al., 2010).

Chemical Synthesis and Structure Elucidation:

- The compound has been used in the synthesis of various derivatives for chemical studies, including the formation of new compounds with potential applications in materials science and molecular engineering (Bera et al., 2021).

properties

IUPAC Name |

3-[[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methyl]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14F3N3O/c18-17(19,20)16-7-14(4-5-22-16)24-15-10-23(11-15)9-13-3-1-2-12(6-13)8-21/h1-7,15H,9-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRCYPCDFMSLSEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1CC2=CC(=CC=C2)C#N)OC3=CC(=NC=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14F3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(3-{[2-(Trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)methyl]benzonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(2-hydroxyethyl)-4-methoxypyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2466708.png)

![3-(1-(4-oxo-4H-chromene-2-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2466711.png)

![2-{[2-(4-Chlorophenyl)ethyl]amino}-2-oxoethyl (3-methoxyphenyl)acetate](/img/structure/B2466712.png)

![4-Thiophen-3-yl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzamide](/img/structure/B2466713.png)

![1,3-bis(3,4-dimethylphenyl)-8-ethoxy-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2466716.png)

![N-(2,3-dimethoxybenzyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2466719.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)butyramide hydrochloride](/img/structure/B2466721.png)

![8-bromo-2,2-dimethyl-3,4-dihydro-2H-benzo[1,4]oxazine](/img/structure/B2466722.png)

![2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2466727.png)

![1-[3-[(2,2,3,3,4,4,5,5-Octafluoropentyl)oxy]-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone](/img/structure/B2466728.png)